N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Catalog No.
S539110
CAS No.
1079400-07-9
M.F
C17H16ClN5O2
M. Wt
357.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-y...

CAS Number

1079400-07-9

Product Name

N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

IUPAC Name

N-[6-amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C17H16ClN5O2/c1-23-14(7-8-20-23)17(24)22-15-6-4-11(16(19)21-15)12-9-10(25-2)3-5-13(12)18/h3-9H,1-2H3,(H3,19,21,22,24)

InChI Key

ZRJGMDIPCQOGNI-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C=CC(=C3)OC)Cl)N

Solubility

Soluble in DMSO

Synonyms

PF-04531083

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C=CC(=C3)OC)Cl)N

Description

The exact mass of the compound N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is 357.0993 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kinase Inhibition

The molecule possesses a pyrazole ring, a common structural feature found in many kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes. Molecules that can inhibit specific kinases are being actively explored for the treatment of cancer and other diseases . Further research is needed to determine if N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibits inhibitory activity against specific kinases.

N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound characterized by its complex molecular structure, which includes multiple functional groups. Its molecular formula is C17_{17}H16_{16}ClN5_5O2_2, and it has a molecular weight of 357.8 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and incorporates a chloro and methoxy substitution on the phenyl ring, contributing to its unique chemical properties and potential applications in medicinal chemistry .

Typical of amides and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom in the 2-chloro-5-methoxyphenyl group can be replaced by nucleophiles, allowing for further functionalization.
  • Acylation: The carboxamide group can participate in acylation reactions to form derivatives that may exhibit enhanced biological activity.
  • Reduction: The compound may be reduced at certain sites to yield different derivatives with altered properties.

These reactions make it a versatile intermediate for synthesizing novel compounds in pharmaceutical research .

N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has shown potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. Compounds with similar structures have been reported to exhibit:

  • Antimicrobial Activity: Pyrazole derivatives often demonstrate effectiveness against various bacteria and fungi.
  • Anti-inflammatory Effects: Some studies suggest that modifications in the pyrazole ring can enhance anti-inflammatory properties, making this compound a candidate for further exploration in therapeutic applications .

The synthesis of N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves several steps:

  • Preparation of the Pyrazole Ring: Starting materials such as 1-methyl-1H-pyrazole are reacted with appropriate carboxylic acids or derivatives to form the pyrazole carboxamide.
  • Formation of the Pyridine Core: A pyridine derivative is synthesized through cyclization reactions involving suitable precursors.
  • Coupling Reaction: The final step involves coupling the pyrazole and pyridine components, often facilitated by coupling agents like EDC or DCC, under controlled conditions to yield the target compound .

The compound has potential applications in various fields, including:

  • Pharmaceutical Development: Due to its biological activity, it can serve as a lead compound for developing new drugs targeting inflammation or cancer.
  • Agricultural Chemistry: Its antimicrobial properties may be exploited for developing new fungicides or bactericides.

Research continues to explore its efficacy and safety profiles in these applications .

Interaction studies are crucial for understanding the compound's mechanism of action and potential therapeutic effects. Preliminary studies indicate that N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide interacts with specific biological targets, such as enzymes involved in inflammatory pathways or cancer cell proliferation. Molecular docking studies have been employed to predict binding affinities and modes of interaction with target proteins, providing insights into its pharmacological potential .

Several compounds share structural similarities with N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
6-Amino-4-(4-chlorophenyl)pyrimidineStructureContains a pyrimidine core; known for antiviral activity.
3-Methyl-N-(pyridin-2-yl)-1H-pyrazoleStructureLacks halogen substituents; shows promise in neuroprotective studies.
N-(4-Methoxyphenyl)-1-methylpyrazoleStructureExhibits potent anti-inflammatory properties; simpler structure.

These compounds highlight the diversity within the pyrazole family while emphasizing the unique combination of functionalities present in N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, which may lead to distinct biological activities and applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

357.0992525 g/mol

Monoisotopic Mass

357.0992525 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40497CY7Y3

Wikipedia

Pf-04531083

Dates

Modify: 2023-08-15

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